molecular formula C15H11BrN2O B14154051 2-Benzyl-5-(4-bromophenyl)-1,3,4-oxadiazole CAS No. 297148-48-2

2-Benzyl-5-(4-bromophenyl)-1,3,4-oxadiazole

Cat. No.: B14154051
CAS No.: 297148-48-2
M. Wt: 315.16 g/mol
InChI Key: JFBSIECKBRXIKV-UHFFFAOYSA-N
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Description

2-Benzyl-5-(4-bromophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-(4-bromophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-bromobenzohydrazide with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-(4-bromophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The oxadiazole ring can be subjected to oxidation or reduction, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiourea can be used in the presence of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been investigated as a potential drug candidate for treating various diseases.

    Agriculture: The compound has shown potential as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-(4-bromophenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-Benzyl-5-(4-bromophenyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:

    2-Benzyl-5-phenyl-1,3,4-oxadiazole: Lacks the bromine atom on the phenyl ring, which may affect its biological activity and reactivity.

    2-Benzyl-5-(4-chlorophenyl)-1,3,4-oxadiazole: Contains a chlorine atom instead of a bromine atom, which can influence its chemical properties and applications.

    2-Benzyl-5-(4-methylphenyl)-1,3,4-oxadiazole: Contains a methyl group on the phenyl ring, which can alter its biological activity and chemical reactivity.

The uniqueness of this compound lies in the presence of the bromine atom, which can enhance its biological activity and provide opportunities for further functionalization through substitution reactions.

Properties

CAS No.

297148-48-2

Molecular Formula

C15H11BrN2O

Molecular Weight

315.16 g/mol

IUPAC Name

2-benzyl-5-(4-bromophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C15H11BrN2O/c16-13-8-6-12(7-9-13)15-18-17-14(19-15)10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

JFBSIECKBRXIKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)C3=CC=C(C=C3)Br

solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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